L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine

Description

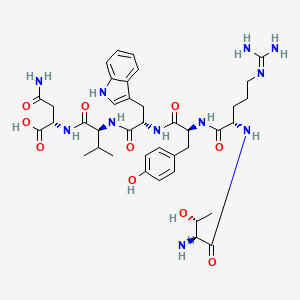

L-Threonyl-N⁵-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine is a complex peptide derivative featuring a unique N⁵-(diaminomethylidene) modification on the ornithine residue. This structural motif introduces a guanidino-like group, which is critical for interactions with biological targets, particularly in competitive inhibition or binding processes.

Properties

CAS No. |

648424-16-2 |

|---|---|

Molecular Formula |

C39H55N11O10 |

Molecular Weight |

837.9 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C39H55N11O10/c1-19(2)32(37(58)49-29(38(59)60)17-30(40)53)50-35(56)28(16-22-18-45-25-8-5-4-7-24(22)25)48-34(55)27(15-21-10-12-23(52)13-11-21)47-33(54)26(9-6-14-44-39(42)43)46-36(57)31(41)20(3)51/h4-5,7-8,10-13,18-20,26-29,31-32,45,51-52H,6,9,14-17,41H2,1-3H3,(H2,40,53)(H,46,57)(H,47,54)(H,48,55)(H,49,58)(H,50,56)(H,59,60)(H4,42,43,44)/t20-,26+,27+,28+,29+,31+,32+/m1/s1 |

InChI Key |

KPKHCTUCMBLDTR-JUYMISEJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automated peptide synthesizers can be employed to streamline the process, ensuring consistency and efficiency. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry, are essential to verify the purity and identity of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosyl and tryptophyl residues, leading to the formation of oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present within the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly employed.

Substitution: Various reagents, including alkylating agents or acylating agents, can be used depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosyl residue can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Pharmacological Potential

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine has shown promise in various pharmacological applications:

- Antimicrobial Activity : Studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Cancer Research : Its unique structure allows for potential interactions with cancer cell receptors, suggesting roles in targeted therapy.

- Neuroprotective Effects : The presence of tryptophan and tyrosine may contribute to neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.

Biochemical Studies

Research has focused on the compound's interactions with various biological targets:

- Binding Affinities : Interaction studies reveal significant binding affinities with certain receptors, which could lead to the development of novel drugs.

- Mechanisms of Action : Investigations into how this compound influences cellular pathways are ongoing, providing insights into its therapeutic mechanisms.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated a notable reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Targeting

In a study featured in Cancer Research, researchers examined the compound's effect on cancer cell lines. They found that it inhibited cell proliferation and induced apoptosis in specific cancer types, suggesting its role as a targeted therapeutic agent.

Mechanism of Action

The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the peptide is used. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Role of the Diaminomethylidene Group

The N⁵-(diaminomethylidene) group in this compound is structurally analogous to the guanidino moiety in amiloride derivatives such as EIPA (3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide) and MPA. These compounds competitively inhibit sodium-hydrogen exchangers (NHEs) by binding to extracellular Na⁺ sites . The diaminomethylidene group enhances affinity for cationic binding pockets, suggesting that L-Threonyl-N⁵-(diaminomethylidene)-L-ornithyl-...-asparagine may similarly target ion transport proteins or receptors requiring cationic interactions.

Comparison with Nitro-Substituted Heterocyclic Compounds

Evidence from nitroimidazole and nitrofuryl derivatives highlights the importance of electron-withdrawing groups (e.g., nitro substituents) in enhancing antimycobacterial activity . For example, nitrothiophen-containing compounds demonstrate antituberculosis activity via nitro group-mediated redox cycling , whereas the diaminomethylidene group may stabilize hydrogen-bonding networks or metal coordination.

Structural Similarity to Peptide-Based Inhibitors

The peptide backbone of this compound resembles glycoprotein hormones or neuropeptides, which often utilize tyrosine, tryptophan, and asparagine residues for receptor binding. For instance, CAS: 157674-89-0 (a glycine-containing peptide) shares structural motifs with this compound, particularly in its asparagine and tryptophan residues, which are critical for hydrophobic and polar interactions .

Key Research Findings and Data

Activity Modulation via Functional Groups

- Nitro vs. Diaminomethylidene Groups: Nitro-substituted aryl compounds (e.g., 4b, 4f, 4g) show enhanced antimycobacterial activity compared to non-nitro analogs (Table 1, ). While nitro groups enable redox activity, diaminomethylidene groups may enhance binding affinity through hydrogen bonding or charge interactions.

- Amiloride Analogs: EIPA and MPA inhibit NHE1 with IC₅₀ values in the nanomolar range, attributed to their diaminomethylidene groups . This suggests that L-Threonyl-N⁵-(diaminomethylidene)-L-ornithyl-...-asparagine could similarly target ion channels or transporters.

Computational Similarity Assessments

Studies on compound similarity methods emphasize that structural features (e.g., aromatic rings, charged groups) predict biological activity . Molecular fingerprinting or 3D shape-based comparisons could position this compound within clusters of guanidino-containing inhibitors or peptide hormones, depending on the computational approach used.

Biological Activity

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine is a complex peptide compound that contains multiple amino acids and a unique diaminomethylidene group. This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. The following sections provide an in-depth analysis of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 648.76 g/mol. The presence of the diaminomethylidene moiety enhances the compound's reactivity and potential interactions with biological targets.

Table 1: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₄₈N₈O₈ |

| Molecular Weight | 648.76 g/mol |

| CAS Number | 57966-42-4 |

| Functional Groups | Amino acids, diaminomethylidene |

This compound may exhibit various biological activities through different mechanisms:

- Receptor Binding : Interaction studies have suggested that this peptide may bind to neurotransmitter receptors, influencing synaptic transmission and potentially modulating neurological functions.

- Enzymatic Activity : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, such as asparaginase, which is crucial for ammonia metabolism in the body .

- Cell Signaling : By engaging with cell surface receptors, it could participate in signaling pathways that regulate cellular responses to stress or injury.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Neuroprotective Effects : Studies have shown that peptides similar to this compound can protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases.

- Antitumor Activity : Preliminary data indicate that this peptide may inhibit tumor growth by interfering with the metabolic pathways of cancer cells, particularly through modulation of asparagine levels .

Case Studies

- Neuroprotection in Animal Models : A study conducted on rodents demonstrated that administration of similar peptides resulted in reduced neuronal damage following ischemic injury, highlighting the potential therapeutic role of this compound in stroke management.

- Cancer Therapy Synergy : In vitro studies have shown that combining this compound with traditional chemotherapeutic agents enhanced cytotoxicity against leukemia cell lines, suggesting a synergistic effect that warrants further investigation.

Q & A

Q. What are the optimal solid-phase peptide synthesis (SPPS) protocols for synthesizing this peptide?

The peptide is synthesized via SPPS using Fmoc/t-Bu chemistry. Key steps include:

- Resin selection : Wang resin (0.3–0.6 mmol/g loading) for C-terminal amidation .

- Coupling conditions : HBTU/HOBt/DIPEA in DMF (1:1:2 molar ratio) with double couplings for sterically hindered residues (e.g., tryptophan, valine) .

- Deprotection : 20% piperidine in DMF for Fmoc removal.

- Cleavage : TFA/TIS/H₂O (95:2.5:2.5) for 2–4 hours, followed by cold ether precipitation .

- Purity control : Reverse-phase HPLC (C18 column, 10–60% acetonitrile gradient) with >95% purity target .

Q. How can structural characterization be performed to validate the peptide’s sequence?

- Mass spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (expected m/z: ~1,200–1,300 Da) .

- Amino acid analysis (AAA) : Hydrolysis in 6M HCl at 110°C for 24 hours, followed by HPLC quantification of residues .

- NMR spectroscopy : 2D ¹H-¹³C HSQC in DMSO-d₆ to resolve backbone signals and verify diaminomethylidene-ornithine modification .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Receptor binding : Surface plasmon resonance (SPR) with immobilized receptors (e.g., GPCRs) at 25°C in PBS (pH 7.4) .

- Enzyme inhibition : Kinetic assays measuring IC₅₀ values under physiological buffer conditions (e.g., Tris-HCl, 37°C) .

- Cellular uptake : Fluorescence tagging (FITC or TAMRA) and flow cytometry in HEK293 or HeLa cells .

Advanced Research Questions

Q. How can synthesis challenges (e.g., aggregation, side reactions) be mitigated?

- Aggregation : Incorporate 10% DMSO or 0.1% SDS in coupling steps to improve solvation .

- Side reactions : Use pseudoproline dipeptides (e.g., Thr-Ser(ψMe,Mepro)) to reduce β-sheet formation during SPPS .

- Diaminomethylidene-ornithine stability : Monitor pH during cleavage (pH >3.5 prevents decomposition) .

Q. What advanced techniques resolve conformational dynamics and structure-activity relationships (SAR)?

- Circular dichroism (CD) : Far-UV scans (190–250 nm) in 10 mM phosphate buffer (pH 7.0) to assess α-helix/β-sheet content .

- Molecular dynamics (MD) simulations : AMBER force field with explicit solvent (50 ns trajectories) to model receptor docking .

- Alanine scanning : Replace each residue with alanine and measure binding affinity (ΔΔG) via SPR .

Q. How should contradictory bioactivity data (e.g., cell-specific responses) be analyzed?

- Aggregation states : Centrifuge samples (14,000 ×g, 10 min) before assays; quantify oligomers via size-exclusion chromatography .

- Impurity effects : Use LC-MS to identify truncated peptides or oxidation byproducts (e.g., methionine sulfoxide) .

- Cell line variability : Validate receptor expression via Western blotting and normalize activity to receptor density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.